[(R,R)-Teth-TsDpen RuCl]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(R,R)-Teth-TsDpen RuCl]: is a chiral ruthenium complex known for its catalytic properties. It is widely used in asymmetric synthesis, particularly in transfer hydrogenation reactions. The compound’s full name is chloro[N-[(1R,2R)-1,2-diphenyl-2-[[3-(η6-phenyl)propyl]amino-κN]ethyl]-4-methylbenzenesulfonamidato-κN]ruthenium(II) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(R,R)-Teth-TsDpen RuCl] typically involves the reaction of ruthenium chloride with the chiral ligand (R,R)-TsDpen. The reaction is carried out under inert conditions to prevent oxidation and is usually performed in an organic solvent such as chloroform .
Industrial Production Methods: Industrial production methods for [(R,R)-Teth-TsDpen RuCl] are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: [(R,R)-Teth-TsDpen RuCl] primarily undergoes catalytic reactions, including:
Asymmetric Transfer Hydrogenation: This reaction involves the reduction of ketones and imines to alcohols and amines, respectively.
Oxidation and Substitution Reactions: The compound can also participate in oxidation and substitution reactions, although these are less common.
Common Reagents and Conditions:
Reagents: Common reagents include hydrogen donors such as isopropanol and formic acid.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere.
Major Products: The major products of reactions involving [(R,R)-Teth-TsDpen RuCl] are chiral alcohols and amines, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
Chemistry: [(R,R)-Teth-TsDpen RuCl] is extensively used in asymmetric synthesis, particularly in the pharmaceutical industry for the production of chiral drugs .
Biology and Medicine: The compound’s ability to catalyze the formation of chiral molecules makes it valuable in the synthesis of biologically active compounds, including potential drug candidates .
Industry: In addition to its applications in pharmaceuticals, [(R,R)-Teth-TsDpen RuCl] is used in the production of fine chemicals and agrochemicals .
Mechanism of Action
Catalytic Mechanism: [(R,R)-Teth-TsDpen RuCl] functions as a catalyst by coordinating to the substrate and facilitating the transfer of hydrogen atoms. The chiral environment provided by the ligand ensures that the product is formed with high enantioselectivity .
Molecular Targets and Pathways: The compound primarily targets carbonyl and imine groups in substrates, reducing them to alcohols and amines, respectively .
Comparison with Similar Compounds
Ruthenium(III) chloride: Another ruthenium-based compound used in oxidation reactions.
Ruthenium(II) bis(2,2’-bipyridine) chloride: Used in photochemical applications.
Uniqueness: [(R,R)-Teth-TsDpen RuCl] is unique due to its high enantioselectivity and efficiency in asymmetric transfer hydrogenation reactions. Its chiral ligand provides a distinct advantage over other ruthenium complexes .
Properties
Molecular Formula |
C30H31ClN2O2RuS |
---|---|
Molecular Weight |
620.2 g/mol |
IUPAC Name |
chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide |
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m1../s1 |
InChI Key |
MDABGVLQRDDWLY-SEILFYAJSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.